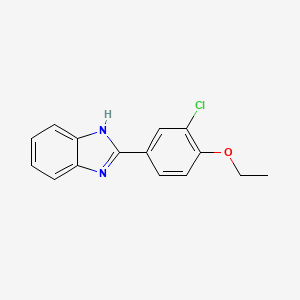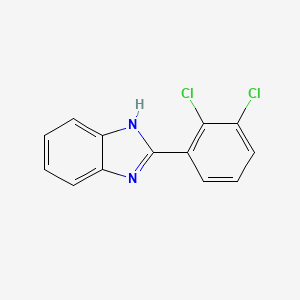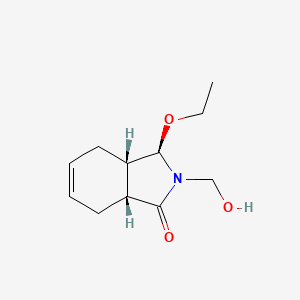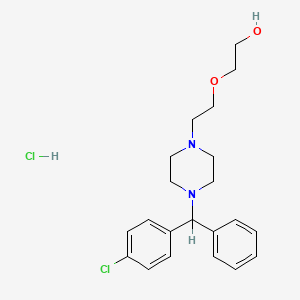
HUMAN HCC-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HUMAN HCC-1, also known as Hemofiltrate CC Chemokine-1, is a chemokine involved in various immune responses. It is a member of the CC chemokine family and plays a significant role in the chemotaxis of immune cells, particularly monocytes and lymphocytes. This compound is crucial in the context of inflammation and immune surveillance, making it a subject of interest in medical and biological research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HUMAN HCC-1 involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the expression of the protein is induced by specific inducers. The protein is then harvested and purified using high-performance liquid chromatography (HPLC) and other purification methods to ensure high purity and yield.
化学反应分析
Types of Reactions: HUMAN HCC-1 primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:
Binding Reactions: this compound binds to specific receptors on the surface of immune cells, triggering downstream signaling pathways.
Post-translational Modifications: These include glycosylation and phosphorylation, which are crucial for its stability and function.
Common Reagents and Conditions:
Recombinant DNA Technology Reagents: Plasmids, restriction enzymes, ligases, and competent cells.
Chromatographic Reagents: Buffers, affinity columns, and elution solvents.
Major Products Formed: The primary product is the mature, functional this compound protein, which can be used for various research and therapeutic applications.
科学研究应用
HUMAN HCC-1 has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study protein-protein interactions and chemokine-receptor binding mechanisms.
Biology: Plays a role in studying immune cell migration, inflammation, and immune response regulation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and immune disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting immune-related conditions.
作用机制
HUMAN HCC-1 exerts its effects by binding to specific chemokine receptors on the surface of target cells, such as CCR1 and CCR5. This binding triggers a cascade of intracellular signaling pathways, including the activation of G-proteins, which leads to the mobilization of calcium ions and the activation of various kinases. These signaling events result in the directed migration of immune cells to sites of inflammation or infection, thereby modulating the immune response.
相似化合物的比较
MCP-1 (Monocyte Chemoattractant Protein-1): Another CC chemokine involved in monocyte chemotaxis.
RANTES (Regulated upon Activation, Normal T Cell Expressed and Secreted): A chemokine that attracts T cells, eosinophils, and basophils.
Eotaxin: Specifically attracts eosinophils and plays a role in allergic responses.
Comparison: HUMAN HCC-1 is unique in its specific receptor binding profile and its role in immune cell migration. Unlike MCP-1, which primarily attracts monocytes, this compound has a broader range of target cells, including lymphocytes. RANTES and Eotaxin have more specialized roles in attracting specific subsets of immune cells, whereas this compound has a more generalized function in immune surveillance and inflammation.
属性
CAS 编号 |
169146-44-5 |
|---|---|
分子式 |
C28H24N2O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(5-chloro-2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B1169789.png)
